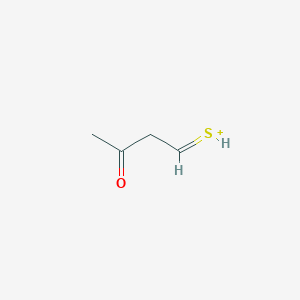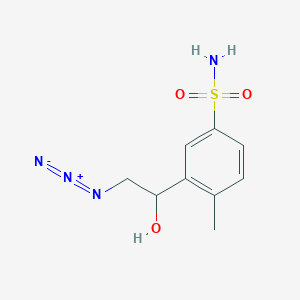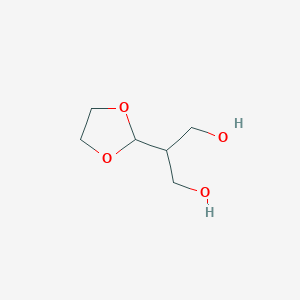
2-(1,3-Dioxolan-2-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)propane-1,3-diol is an organic compound with the molecular formula C6H12O4. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a 1,3-dioxolane ring. This compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1,3-Dioxolan-2-yl)propane-1,3-diol can be synthesized through the reaction of propane-1,3-diol with formaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (1,3-dioxolane) from the diol and formaldehyde. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxolan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to propane-1,3-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Propane-1,3-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxolan-2-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a solvent for various chemical processes
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxolan-2-yl)propane-1,3-diol involves its ability to form stable cyclic acetals. This stability makes it an excellent protecting group for diols in organic synthesis. The compound can undergo hydrolysis under acidic conditions to release the original diol, making it useful in various synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Another cyclic acetal used as a protecting group for glycerol.
1,3-Dioxane derivatives: Similar cyclic acetals used for protecting carbonyl compounds.
Uniqueness
2-(1,3-Dioxolan-2-yl)propane-1,3-diol is unique due to its specific structure, which provides stability and versatility in chemical reactions. Its ability to form stable cyclic acetals makes it particularly valuable in organic synthesis compared to other similar compounds .
Propiedades
Número CAS |
188761-07-1 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H12O4/c7-3-5(4-8)6-9-1-2-10-6/h5-8H,1-4H2 |
Clave InChI |
FBUYIOPICYKCOI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


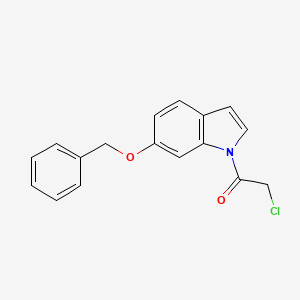
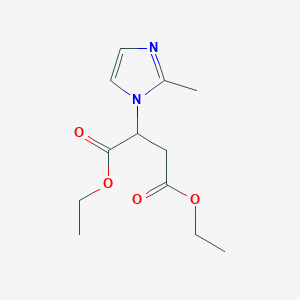

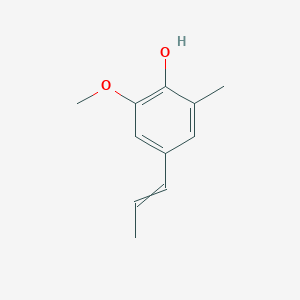
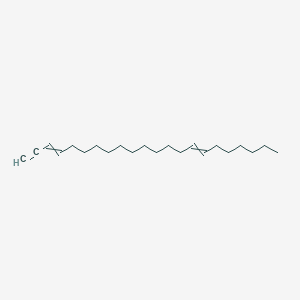

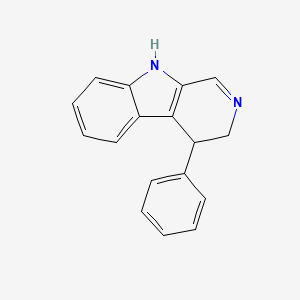
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
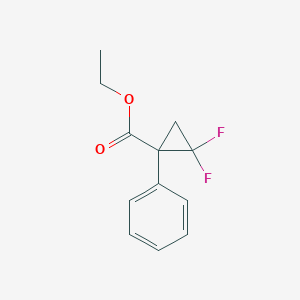
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
